Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate
Overview
Description
Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is a synthetic organic compound that belongs to the class of benzoazocines This compound is characterized by its unique structure, which includes a bromine atom and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate typically involves the bromination of a precursor compound followed by esterification. One common method involves the bromination of 1,2,3,4-tetrahydro-1-benzoazocine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated intermediate is then subjected to esterification with methanol in the presence of an acid catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a de-brominated product.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: De-brominated benzoazocine derivatives.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural product analogs and heterocyclic compounds.
Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its potential pharmacological effects.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar pharmacological properties.
8-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated derivative with comparable reactivity and applications.
Methyl 1,2,3,4-tetrahydro-1-benzoazocine-5-carboxylate: A non-brominated analog with different chemical reactivity.
Uniqueness
Methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate is unique due to the presence of both a bromine atom and a methyl ester group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 8-bromo-1,2,3,4-tetrahydro-1-benzazocine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-17-13(16)9-3-2-6-15-12-5-4-11(14)8-10(12)7-9/h4-5,7-8,15H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKNFDBWJDHMOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)Br)NCCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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